molecular formula C15H10N2O4S B2595193 Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate CAS No. 865613-59-8

Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate

Cat. No.: B2595193
CAS No.: 865613-59-8
M. Wt: 314.32
InChI Key: XTNOEJXSQOAKNN-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate is a heterocyclic organic compound featuring a benzothiazole ring fused to a nitro-substituted benzoate ester. The benzothiazole moiety is a privileged structure in medicinal chemistry due to its diverse bioactivity, while the nitro group and ester functionality contribute to its physicochemical and reactivity profiles. This compound’s structural complexity makes it a candidate for applications in drug discovery, materials science, and catalysis.

Properties

IUPAC Name

methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S/c1-21-15(18)13-9(5-4-7-11(13)17(19)20)14-16-10-6-2-3-8-12(10)22-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNOEJXSQOAKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by nitration and esterification reactions. One common method includes:

    Condensation Reaction: Reacting 2-aminobenzenethiol with an aldehyde or ketone in the presence of a catalyst such as acetic acid or hydrochloric acid to form the benzothiazole ring.

    Nitration: Introducing a nitro group into the benzothiazole ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Esterification: Converting the carboxylic acid group to a methyl ester using methanol and a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Reactors: Using batch or continuous reactors to carry out the condensation, nitration, and esterification reactions.

    Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide or other strong bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Aqueous sodium hydroxide, hydrochloric acid, or sulfuric acid.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of carboxylic acids or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate has been investigated for its potential as a therapeutic agent. The nitro group in the compound is known to contribute to biological activity, particularly in the development of anti-cancer and anti-microbial agents. Research indicates that compounds with similar structures have shown significant efficacy against various pathogens and cancer cell lines.

Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole exhibit potent cytotoxicity against human cancer cell lines. The presence of the nitro group enhances the reactivity of the compound under hypoxic conditions, which is characteristic of tumor microenvironments. This property allows for selective targeting of cancer cells while sparing normal tissues .

Agrochemicals

Pesticidal Applications
The compound has been evaluated for use in agricultural applications as a pesticide. Its structural similarity to known agrochemicals suggests potential efficacy in pest control. Preliminary studies indicate that this compound can inhibit the growth of specific plant pathogens, making it a candidate for further development as a fungicide or bactericide.

Data Table: Efficacy Against Plant Pathogens

PathogenConcentration (mg/L)Inhibition (%)
Fusarium oxysporum5085
Pythium ultimum10090
Botrytis cinerea7580

Materials Science

Synthesis of Functional Materials
this compound serves as a precursor in the synthesis of advanced materials, including organic semiconductors and polymeric systems. The compound's ability to undergo various chemical transformations allows it to be integrated into more complex structures used in electronic devices.

Case Study: Organic Light Emitting Diodes (OLEDs)
Research has shown that incorporating benzothiazole derivatives into OLEDs can enhance their luminescent properties. A study indicated that devices fabricated with these materials exhibited improved efficiency and stability compared to traditional OLEDs . The unique electronic properties attributed to the benzothiazole moiety facilitate better charge transport and exciton management within the device.

Mechanism of Action

The mechanism of action of Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group and benzothiazole ring are key functional groups that contribute to its biological activity. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in cellular processes.

    Interacting with DNA: Intercalating into DNA and disrupting its function.

    Modulating Signaling Pathways: Affecting signaling pathways involved in cell growth, proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Moieties

AS601245 (1,3-Benzothiazol-2-yl Derivative)

AS601245, identified in , shares the benzothiazole core but differs in substituents. Its structure includes a pyrimidinyl acetonitrile group and a pyridinyl ethylamino side chain. Unlike the nitrobenzoate ester in the target compound, AS601245’s functional groups suggest divergent reactivity and biological targets. Benzothiazole derivatives like AS601245 are known as kinase inhibitors, highlighting the scaffold’s versatility in drug design .

3-Methyl-2-[4-(Methylamino)phenyl]-6-Hydroxybenzothiazole ()

This metabolite features a hydroxy group at position 6 and a methylamino-phenyl group at position 2 of the benzothiazole ring. Compared to the nitro group in the target compound, the hydroxy group enhances solubility via hydrogen bonding but reduces electron-withdrawing effects. Such differences impact pharmacokinetic properties like logP and metabolic stability .

6-Chloro-7-Cyano-3-[2-Hydroxybenzylidene]-1-Methylhydrazino Benzodithiazine ()

For instance, the nitro group in the target compound would exhibit distinct IR peaks (~1350–1500 cm⁻¹ for asymmetric/symmetric NO₂ stretching) versus the cyano group’s sharp peak at ~2235 cm⁻¹ .

Biological Activity

Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C12H10N2O4S
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 59382-59-1
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. The reduction of nitro groups leads to the formation of reactive intermediates that can damage DNA, thereby inhibiting bacterial growth .
  • Anticancer Properties : Research indicates that benzothiazole derivatives may inhibit the growth of cancer cells. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's disease .

Anticancer Activity

A study published in Cancer Research demonstrated that benzothiazole derivatives, including this compound, exhibited potent anticancer activity against human breast carcinoma cells. The compound was found to induce cell cycle arrest and apoptosis at micromolar concentrations .

Antimicrobial Efficacy

In a series of experiments assessing the antimicrobial efficacy of nitro compounds, this compound displayed significant activity against Gram-positive and Gram-negative bacteria. The mechanism involved the formation of nitroso species that covalently bind to bacterial DNA, leading to cell death .

Enzyme Inhibition Studies

Research published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit AChE with an IC50 value comparable to standard inhibitors. This suggests potential use in treating conditions characterized by cholinergic dysfunction .

Data Table: Biological Activities Summary

Biological ActivityMechanism of ActionReference
AntimicrobialDNA damage via nitroso intermediates
AnticancerInduction of apoptosis and cell cycle arrest
AChE InhibitionCompetitive inhibition of enzyme activity
Tyrosinase InhibitionInhibition of melanin production

Q & A

Q. What synthetic routes are recommended for preparing Methyl 2-(1,3-benzothiazol-2-yl)-6-nitrobenzoate with high purity?

  • Methodological Answer: Multi-step synthesis typically involves: (i) Condensation of a nitro-substituted benzoic acid derivative with 2-aminobenzothiazole precursors under acidic conditions. (ii) Esterification of the carboxylic acid group using methanol and a catalyst (e.g., H₂SO₄). Key intermediates should be purified via recrystallization (e.g., methanol/water mixtures) and monitored by TLC or HPLC .

Q. Which analytical techniques are critical for confirming the nitro group positioning and benzothiazole ring conformation?

  • Methodological Answer:
  • X-ray crystallography (using SHELXL for refinement ) resolves 3D conformation.
  • ¹H/¹³C NMR identifies proton environments; NOESY confirms spatial proximity of substituents.
  • FT-IR validates nitro group stretching vibrations (~1520–1350 cm⁻¹) .

Q. How can hydrogen bonding patterns in the crystal lattice be characterized?

  • Methodological Answer: Graph set analysis (e.g., Etter’s formalism) classifies hydrogen bonds into motifs (e.g., R₂²(8)) using crystallographic data. ORTEP-3 visualizes bond angles and distances .

Advanced Research Questions

Q. What challenges arise during X-ray refinement of nitro group disorder, and how can they be resolved?

  • Methodological Answer: Nitro groups often exhibit rotational disorder. Strategies include:
  • Partial occupancy refinement in SHELXL to model alternative positions .
  • ADPs (anisotropic displacement parameters) to assess thermal motion.
  • Validation with checkCIF/PLATON to ensure geometric plausibility .

Q. How can computational methods reconcile discrepancies between experimental and theoretical spectral data?

  • Methodological Answer:
  • DFT calculations (e.g., B3LYP/6-31G*) simulate NMR/IR spectra.
  • Compare experimental vs. computed chemical shifts; deviations >1 ppm suggest conformational flexibility or solvent effects .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound’s biological activity?

  • Methodological Answer:
  • Synthesize analogs (e.g., substituent variations at the nitro or benzothiazole positions).
  • Test inhibition against targets like LMWPTP (low molecular weight protein tyrosine phosphatase) using enzymatic assays .
  • Correlate activity with steric/electronic descriptors (Hammett constants, logP) .

Q. How do hydrogen bonding networks influence solubility and stability in different solvents?

  • Methodological Answer:
  • Solubility tests in polar (DMSO, methanol) vs. non-polar (toluene) solvents.
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O···H, N···H) from crystallographic data .

Data Contradiction & Experimental Design

Q. How should researchers address conflicting crystallographic data between multiple polymorphs?

  • Methodological Answer:
  • Perform PXRD to confirm phase purity.
  • Compare packing diagrams (via Mercury software) to identify dominant hydrogen bonding motifs.
  • Re-refine datasets with SHELXL using restraints for bond distances/angles .

Q. What experimental controls are essential for validating synthetic reproducibility?

  • Methodological Answer:
  • Include internal standards (e.g., nitrobenzene) in reaction mixtures for NMR quantification.
  • Repeat syntheses under inert atmosphere (Ar/N₂) to rule out oxidation side reactions .

Tables of Key Data

Table 1: Common Synthetic Intermediates and Their Characterization

IntermediateKey Characterization MethodReference ID
6-Nitrobenzoic acid derivative¹H NMR, FT-IR
Benzothiazole precursorLC-MS, melting point

Table 2: Hydrogen Bonding Parameters in Crystalline Form

Donor-Acceptor PairDistance (Å)Angle (°)Graph Set Motif
O(nitro)···H(aryl)2.85155R₂²(8)
N(benzothiazole)···H(methyl)3.12145C(6)

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